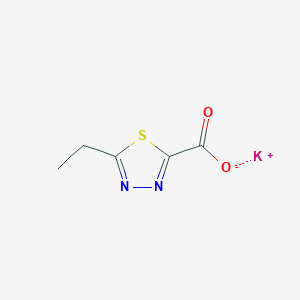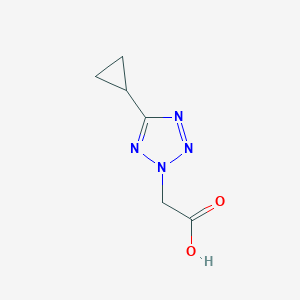![molecular formula C17H22N4O5S B2733318 Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-81-5](/img/structure/B2733318.png)
Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Starting with an intermediate, it is coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate through a process . The mixture is then heated at 60 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water, resulting in the formation of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a pyrazolo[1,5-a]pyridine core, a piperidine ring, a carboxamide group, and a methylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and heating . The reactions are carried out under specific conditions, such as a certain temperature and the presence of certain catalysts .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Direct Amidation
Microwave-assisted treatment of related compounds has been utilized for producing corresponding carboxamides in good yields, indicating a method for functional group transformation in similar chemical structures (Milosevic et al., 2015).
Synthesis of Condensed Pyrazoles
Ethyl triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to the synthesis of various condensed pyrazoles (Arbačiauskienė et al., 2011).
Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues, including compounds with related structures, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing potential therapeutic applications (Jeankumar et al., 2013).
Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with structural similarities, has been used for selective cyclocondensation with dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Novel heterocyclic compounds containing a sulfonamido moiety, derived from related precursors, have been synthesized and evaluated for their antibacterial activity, indicating potential for developing new antimicrobial agents (Azab et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-3-26-17(23)14-11-18-21-9-6-13(10-15(14)21)19-16(22)12-4-7-20(8-5-12)27(2,24)25/h6,9-12H,3-5,7-8H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIKNSGVAQVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2733236.png)






![3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B2733246.png)





![1-(3-chlorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2733257.png)